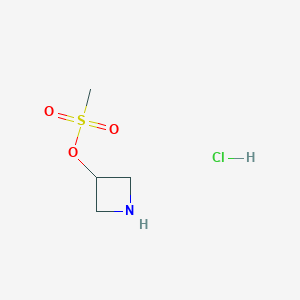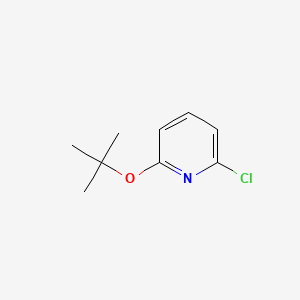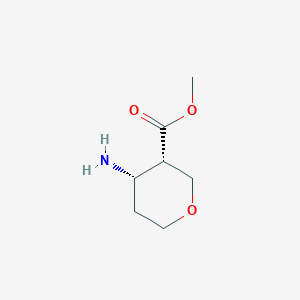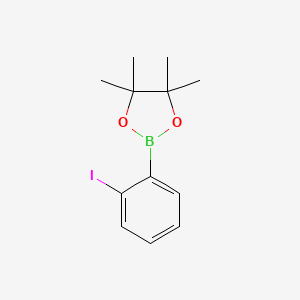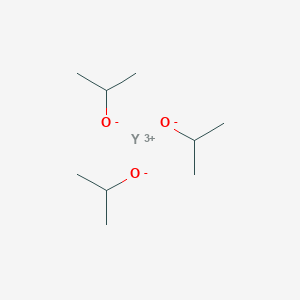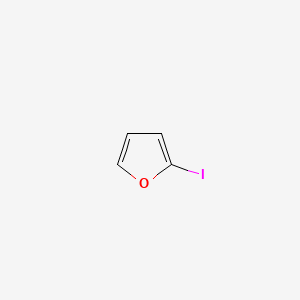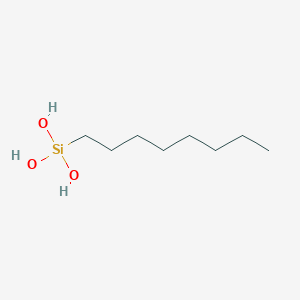
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is a complex organometallic compound with the molecular formula C35H62Cl2P2Ru. It is known for its applications in various fields of chemistry, including catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of ruthenium chloride with tricyclopentylphosphine and 3-methylbut-2-enylidene ligand under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: Reduction reactions can be used to modify the oxidation state of the ruthenium center.
Substitution: Substitution reactions can occur at the ruthenium center, replacing ligands with other groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or ozone.
Reduction reactions may involve the use of hydrogen gas or other reducing agents.
Substitution reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products Formed:
Oxidation reactions can produce ruthenium oxides.
Reduction reactions can yield lower oxidation state ruthenium complexes.
Substitution reactions can result in the formation of new organometallic complexes.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a catalyst in various reactions, including olefin metathesis, which is a valuable reaction for the formation of carbon-carbon double bonds.
Medicine: Research is ongoing to explore the use of this compound in medicinal chemistry, including its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through catalytic processes.
Mechanism of Action
The mechanism by which Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane exerts its effects involves its ability to act as a catalyst in various reactions. The ruthenium center interacts with substrates to facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Grubbs Catalyst: Another well-known catalyst used in olefin metathesis reactions.
Schrock Catalyst: A molybdenum-based catalyst also used in olefin metathesis.
Uniqueness: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is unique in its ligand structure, which provides specific reactivity and selectivity in catalytic processes compared to other similar compounds.
Properties
CAS No. |
220883-08-9 |
|---|---|
Molecular Formula |
C35H62Cl2P2Ru |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
Canonical SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


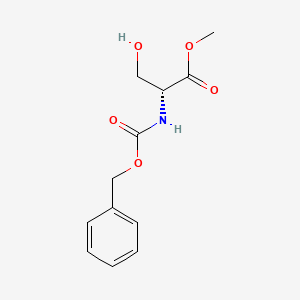
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)
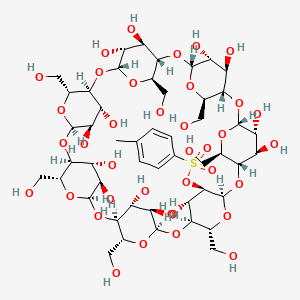
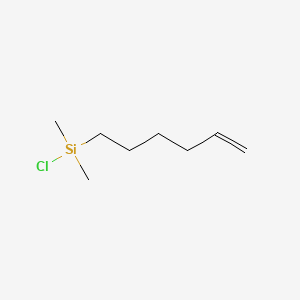

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)

